

"dioctyl phenylphosphonate physical and chemical properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dioctyl phenylphosphonate*

Cat. No.: *B154929*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Dioctyl Phenylphosphonate**

Introduction

Dioctyl phenylphosphonate (DOPP) is an organophosphorus compound belonging to the phosphonate ester family. It is characterized by a phenyl group and two octyl ester groups attached to a central phosphorus atom. This document provides a comprehensive overview of the physical, chemical, and toxicological properties of DOPP, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

General and Chemical Information

Dioctyl phenylphosphonate is also known by several synonyms, including DOPP, Di-n-octyl phenyl phosphonate, and Phenylphosphonic acid dioctyl ester^{[1][2][3]}. It is registered under CAS number 1754-47-8^{[1][4][5]}.

Identifier	Value
IUPAC Name	dioctoxyphosphorylbenzene ^[2]
Synonyms	DOPP, Di-n-octyl phenyl phosphonate, Phenylphosphonic acid dioctyl ester ^{[1][2][4]}
CAS Number	1754-47-8 ^{[1][4][5]}
EC Number	217-142-6 ^{[2][4]}
Molecular Formula	C ₂₂ H ₃₉ O ₃ P ^{[1][5]}
Linear Formula	C ₆ H ₅ P(O)[O(CH ₂) ₇ CH ₃] ₂ ^{[3][4]}
Molecular Weight	382.52 g/mol ^{[1][4]}
InChI Key	HAKMAMKAFTZXOZ-UHFFFAOYSA-N ^[5]

Physical Properties

DOPP is a colorless to pale yellow, clear liquid at room temperature^{[2][6][7]}. It is miscible with tetrahydrofuran but has very low solubility in water^{[6][7][8]}.

Property	Value	Conditions
Appearance	Colorless or pale yellow clear liquid ^{[2][6][7]}	Ambient
Density	0.967 g/mL ^{[4][6]}	at 25 °C
Boiling Point	207 °C ^{[4][8]}	at 4 mmHg
Refractive Index	1.478 ^{[4][8]}	n _{20/D}
Vapor Pressure	0.00000195 mmHg ^[2]	Not Specified
Water Solubility	<0.2 g/L ^[8]	at 25 °C

Chemical Properties and Reactivity

Stability: **Dioctyl phenylphosphonate** is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area in a tightly sealed container[6][9].

Reactivity:

- **Incompatible Materials:** It is incompatible with strong oxidizing agents[6].
- **Hazardous Decomposition:** When heated to decomposition, particularly under fire conditions, it can emit toxic fumes of carbon oxides and phosphorus oxides[6][7].
- **Hazardous Reactions:** No hazardous polymerization or other hazardous reactions have been reported under normal processing conditions[6][9].

Experimental Protocols

Purification Methodology

A common method for the purification of **dioctyl phenylphosphonate** is high-vacuum distillation[7].

Protocol: High-Vacuum Distillation

- **Apparatus Setup:** Assemble a standard vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum pump capable of reaching pressures in the range of 1-5 mmHg. Ensure all glass joints are properly sealed with vacuum grease.
- **Sample Preparation:** Place the crude **dioctyl phenylphosphonate** into the distillation flask. It is advisable to add boiling chips or a magnetic stir bar to ensure smooth boiling.
- **Distillation Process:**
 - Begin stirring if using a magnetic stirrer.
 - Gradually apply vacuum to the system, monitoring the pressure with a manometer.
 - Once the desired pressure (e.g., 4 mmHg) is achieved and stable, begin heating the distillation flask using a heating mantle.
 - Slowly increase the temperature until the compound begins to boil and distill.

- Fraction Collection: Collect the fraction that distills at the reported boiling point (approximately 207 °C at 4 mmHg) in the receiving flask[8].
- Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Analytical Characterization

The structure and purity of **dioctyl phenylphosphonate** are typically confirmed using a combination of spectroscopic techniques.

- Infrared (IR) Spectroscopy: Used to identify functional groups. The spectrum of DOPP would show characteristic peaks for P=O, P-O-C, and C-H bonds of the aromatic and alkyl groups. Data is available from sources like the NIST Chemistry WebBook[5].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the hydrogen and carbon framework of the molecule, confirming the presence and connectivity of the phenyl and octyl groups.
- Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information through fragmentation patterns. Electron ionization mass spectrometry data for DOPP is available[5].

Spectroscopic Data Summary

While raw spectral data is beyond the scope of this guide, various databases provide access to it.

Technique	Availability	Reference
Infrared (IR) Spectrum	Available	NIST Chemistry WebBook, ChemicalBook [5] [10]
Mass Spectrum (Electron Ionization)	Available	NIST Chemistry WebBook, PubChem [2] [5]
¹ H NMR Spectrum	Available	ChemicalBook [10]
¹³ C NMR Spectrum	Available	Guidechem, ChemicalBook [7] [10]

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a chemical compound like **dioctyl phenylphosphonate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and characterization of **Dioctyl Phenylphosphonate**.

Safety and Toxicology

The toxicological properties of **dioctyl phenylphosphonate** have not been thoroughly investigated[6]. It may cause irritation upon contact[2]. Standard laboratory safety precautions should be followed.

Safety Parameter	Value
Flash Point	113 °C (235.4 °F) - closed cup
Acute Toxicity	Intravenous LD ₅₀ (mouse) = 100 mg/kg[2]
Carcinogenicity	Not identified as a probable, possible, or confirmed human carcinogen by IARC[6]
Personal Protective Equipment (PPE)	Eyeshields, gloves, protective clothing[9]
Fire Extinguishing Media	Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Dioctyl phenylphosphonate | C₂₂H₃₉O₃P | CID 15641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. フェニルホスホン酸ジオクチル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dioctyl phenylphosphonate [webbook.nist.gov]

- 6. chemicalbook.com [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. DIOCTYL PHENYLPHOSPHONATE | 1754-47-8 [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. DIOCTYL PHENYLPHOSPHONATE(1754-47-8) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. ["dioctyl phenylphosphonate physical and chemical properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154929#dioctyl-phenylphosphonate-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com